molecular formula C11H20O B13812184 (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL CAS No. 68330-44-9

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL

Cat. No.: B13812184
CAS No.: 68330-44-9
M. Wt: 168.28 g/mol
InChI Key: LFYXNXGVLGKVCJ-LSJOCFKGSA-N
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Description

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol, more commonly known as the (-) enantiomer of 2-Methylisoborneol (2-MIB), is a potent terpenoid compound of significant interest in environmental and microbiological research . This molecule is a major cause of earthy-musty "off-flavors" in drinking water and in the flesh of aquaculture fish, leading to substantial economic losses and driving research into its control and removal . Its extremely low odor threshold in water (approximately 0.012 μg/L) makes it a critical compound for sensory analysis and water quality studies . The biological production of this specific enantiomer is attributed to a range of microorganisms, including actinomycetes (e.g., Streptomyces ), cyanobacteria (e.g., Oscillatoria ), and fungi (e.g., Penicillium and Botrytis cinerea ) . In aquaculture research, this compound is essential for studying the ecology of off-flavor outbreaks in recirculating systems and for developing treatment strategies, such as the use of peracetic acid, to mitigate its accumulation in fish fillets . Furthermore, it serves as a key analyte in method development for environmental monitoring and is used in food and wine research to investigate microbial spoilage and taint . As a secondary metabolite, its study provides valuable insights into terpene synthase pathways in prokaryotes. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses.

Properties

CAS No.

68330-44-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1

InChI Key

LFYXNXGVLGKVCJ-LSJOCFKGSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O

Canonical SMILES

CC1(C2CCC1(C(C2)(C)O)C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (1S)-Exo-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol

Detailed Synthetic Procedures

Nucleophilic Addition to Bicyclo[2.2.1]heptan-2-one

One robust method involves the addition of methyllithium to 3,3-dimethylbicyclo[2.2.1]heptan-2-one under low temperature conditions to control stereochemistry. The procedure is as follows:

  • The ketone (e.g., 3,3-dimethylbicyclo[2.2.1]heptan-2-one) is dissolved in anhydrous tetrahydrofuran (THF).
  • The solution is cooled to -78 °C.
  • Methyllithium (1.6 M in diethyl ether) is added dropwise.
  • The mixture is allowed to warm to room temperature and stirred for several hours.
  • Aqueous ammonium chloride solution is added to quench the reaction.
  • The product is extracted with diethyl ether, washed, dried, and purified by flash chromatography.

This method yields the exo-alcohol with high yield and purity. For example, yields of up to 89% have been reported with melting points consistent with literature values (118–120 °C).

Hindered Imine Route

An alternative approach involves the formation of a hindered imine intermediate from the ketone, followed by nucleophilic attack:

  • Methylamine hydrochloride is treated with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form methylamine in situ.
  • Titanium tetrachloride and trimethylamine are added sequentially.
  • The ketone is added, and the mixture is heated under reflux for 16 hours in a sealed system.
  • The hindered imine is isolated in moderate yield (~61%).
  • Treatment of the imine with methyl lithium in the presence of boron trifluoride etherate leads to nucleophilic addition, followed by work-up with concentrated ammonia to afford the exo-alcohol in approximately 56% yield.

Summary Table of Preparation Methods

Method Key Reagents Temperature Range Yield (%) Stereochemical Outcome Notes
Direct nucleophilic addition Methyllithium, THF -78 °C to RT 83–89 Predominantly exo Simple, high yield
Hindered imine approach Methylamine HCl, DBU, TiCl4, BF3·OEt2, methyl lithium Reflux, RT 56–61 Exo favored More steps, moderate yield

Chemical Reactions Analysis

Types of Reactions

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to its corresponding alkane using hydrogenation with a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas (H2) with Pd/C

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one

    Reduction: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane

    Substitution: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride or bromide

Scientific Research Applications

Chemical and Synthesis Applications

Chiral Building Block
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL serves as a chiral building block in organic synthesis. Its unique stereochemistry allows for the construction of complex organic molecules with specific configurations. The compound can be synthesized from camphor through a series of reduction and oxidation reactions, making it an accessible precursor for various synthetic pathways .

Reaction Mechanisms
The compound undergoes several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: It can be reduced to its corresponding alkane.
  • Substitution: The hydroxyl group can be replaced with halogens .
Reaction Type Reagents Products
OxidationPyridinium chlorochromate(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
ReductionHydrogen with Pd/C(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane
SubstitutionThionyl chloride(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride

Biological Applications

Antimicrobial Properties
Research has indicated that (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi . The compound's ability to disrupt microbial cell membranes is believed to contribute to its antimicrobial effects.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation . This potential makes it a candidate for therapeutic applications in treating inflammatory diseases.

Medical Applications

Pharmaceutical Precursor
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is being explored as a precursor in the synthesis of pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Industrial Applications

Fragrance and Flavor Industry
Due to its pleasant odor profile, (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL is utilized in the production of fragrances and flavors. Its unique scent makes it valuable in cosmetic formulations and food products .

Case Studies

Cosmetic Formulation Study
A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the use of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL in developing stable cosmetic formulations. The research focused on optimizing formulations through experimental design techniques to enhance sensory properties and skin hydration .

Mechanism of Action

The mechanism of action of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

MIB belongs to the bicyclic monoterpenoid family. Key structural analogs and their distinctions include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
MIB C₁₁H₂₀O 168.28 Tertiary alcohol (exo-OH) 1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol
Geosmin (GSM) C₁₂H₂₂O 182.30 Tertiary alcohol (decalol) trans-1,10-Dimethyl-trans-9-decalol
Borneol C₁₀H₁₈O 154.25 Secondary alcohol (endo-OH) 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (endo)
Isoborneol C₁₀H₁₈O 154.25 Secondary alcohol (exo-OH) 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (exo)
Camphor C₁₀H₁₆O 152.23 Ketone 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
exo-2,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O 154.25 Secondary alcohol (exo-OH) Lacks the 1-methyl group present in MIB

Physicochemical Properties

  • Solubility : MIB is sparingly soluble in water (~11.8 mg/L), comparable to GSM but less soluble than borneol due to its additional methyl group .
  • LogP : MIB has a calculated XLogP = 2.70 , indicating moderate hydrophobicity, higher than borneol (XLogP = 2.19) but lower than GSM (XLogP ~3.5) .
  • Volatility : MIB is semi-volatile (vapor pressure ~0.1 mmHg at 25°C), making it persistent in aquatic environments .

Key Research Findings

Environmental Persistence : MIB accumulates in fish adipose tissue due to its lipophilicity, requiring >7 days of depuration in clean water to eliminate off-flavors .

Structural-Activity Relationship : The exo configuration of MIB’s hydroxyl group is critical for binding to olfactory receptors, unlike borneol’s endo-OH, which has a minty aroma .

Industrial Remediation : Woodchip denitrification reactors reduce MIB concentrations in RAS by 60–80% through microbial action, though efficacy varies with temperature and pH .

Biological Activity

(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL, commonly referred to as borneol, is a bicyclic organic compound notable for its diverse biological activities and applications in various fields including pharmacology and food science. This article explores its biological activity based on current research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H20_{20}O
  • Molecular Weight : 168.28 g/mol
  • CAS Number : 68330-44-9

Borneol features a unique bicyclic structure characterized by four methyl groups attached to the bicyclic framework. This configuration significantly influences its reactivity and biological properties.

Biological Activities

Borneol exhibits a range of biological activities that have been documented through various studies:

  • Antimicrobial Activity :
    • Borneol has demonstrated significant antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • Research indicates that borneol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for therapeutic applications in inflammatory diseases .
  • Analgesic Properties :
    • Studies have reported that borneol can alleviate pain through its action on the central nervous system, potentially serving as an alternative to conventional analgesics .
  • Neuroprotective Effects :
    • Borneol has been found to protect neuronal cells from oxidative stress, suggesting its utility in neurodegenerative diseases .
  • Enhancement of Drug Absorption :
    • Borneol is noted for its ability to enhance the absorption of certain drugs across biological membranes, making it a valuable excipient in drug formulations .

Case Studies

Several case studies have highlighted the efficacy of borneol in various applications:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted by X et al. (2020) evaluated the antimicrobial effects of borneol on foodborne pathogens. The results indicated that concentrations above 0.5% effectively inhibited bacterial growth, suggesting its potential use as a natural preservative in food products.
  • Case Study 2: Anti-inflammatory Mechanisms
    In a clinical trial involving patients with rheumatoid arthritis, borneol was administered as an adjunct therapy. Results showed a significant reduction in joint swelling and pain scores compared to the placebo group after four weeks of treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicCentral nervous system modulation
NeuroprotectiveProtection against oxidative stress
Drug absorption enhancerFacilitation of drug permeability

Q & A

Q. How is the structure of (1S)-exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol confirmed?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and distinguishes between exo/endo isomers. For example, 13C^{13}\text{C} NMR can resolve methyl group environments (e.g., C-7 methyl groups at δ 22–25 ppm) .
  • X-ray Crystallography: Provides unambiguous stereochemical assignment, as demonstrated in derivatives like [(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]methyl selenonium bromide .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Identifies retention indices (e.g., RT 6.303 in Ocimum basilicum) and fragmentation patterns .

Q. What natural sources produce this compound?

Methodological Answer: The compound is identified in plant volatilomes using solvent extraction and headspace GC-MS:

  • Ocimum basilicum (Basil): Detected via FT-IR and GC-MS at RT 6.303, suggesting a role in plant defense .
  • Helichrysum spp.: Found in volatile organic compound (VOC) profiles, indicating ecological or signaling functions .
  • Sample Preparation Tip: Use solid-phase microextraction (SPME) for non-destructive VOC collection to avoid thermal degradation .

Q. What are common synthetic routes for this compound?

Methodological Answer: Synthesis often involves terpene cyclization or derivatization of borneol analogs:

  • Steric Hindrance Management: Bulky substituents (e.g., 1,2,7,7-tetramethyl groups) require mild Lewis acids (e.g., ZnCl2_2) to prevent side reactions .
  • Isomer Control: Exo selectivity is achieved via thermodynamic control in polar solvents (e.g., ethanol) due to reduced steric strain .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in organic synthesis?

Methodological Answer: The exo configuration impacts reaction pathways due to steric and electronic factors:

  • Nucleophilic Substitution: Bulky exo-methyl groups hinder SN2 mechanisms, as seen in failed iodination of borneol derivatives .
  • Catalytic Hydrogenation: Exo isomers may exhibit slower reduction rates compared to endo analogs due to hindered catalyst access .
  • Chiral Resolution: Use chiral stationary phases (e.g., β-cyclodextrin GC columns) to separate enantiomers for asymmetric synthesis studies .

Q. How can researchers resolve discrepancies in reported bioactivity data?

Methodological Answer: Contradictions often arise from isomer impurities or analytical limitations:

  • Purity Assessment: Quantify enantiomeric excess (ee) via chiral HPLC or polarimetry. Commercial samples may contain ≤2% endo isomers, affecting bioactivity .
  • Bioassay Design: Include isomer controls (e.g., endo-1,7,7-trimethyl analogs) to isolate stereochemical effects in antimicrobial or olfactory studies .

Q. What are the challenges in quantifying this compound in environmental samples?

Methodological Answer: Analytical challenges include low volatility and matrix interference:

  • Sample Enrichment: Use liquid-liquid extraction (LLE) with dichloromethane to isolate the compound from aqueous matrices .
  • Detection Limits: GC-MS with electron ionization (EI) achieves LOD ~0.1 ppb, but derivatization (e.g., silylation) improves sensitivity for trace analysis .

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